molecular formula C11H19N3 B1465711 N-(butan-2-yl)-6-propylpyrimidin-4-amine CAS No. 1247461-65-9

N-(butan-2-yl)-6-propylpyrimidin-4-amine

Cat. No.: B1465711
CAS No.: 1247461-65-9
M. Wt: 193.29 g/mol
InChI Key: HOONJNDMSYIHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Butan-2-yl)-6-propylpyrimidin-4-amine is a chemical compound with the CAS Number 1247461-65-9 and a molecular formula of C11H19N3 . It has a molecular weight of approximately 193.29 g/mol . The compound features a pyrimidine ring, a core structure known for its versatility in scientific research, substituted with a sec-butyl (butan-2-yl) amino group and a propyl chain . This specific molecular architecture makes it a valuable intermediate in various research fields. Pyrimidine derivatives are of significant interest in medicinal chemistry and materials science . Researchers have utilized this compound in the development of novel chemical entities, as evidenced by its presence in scientific literature . Its structural properties, including a topological polar surface area of 37.8 Ų and an XLogP3 value of 3, suggest potential applications in the design of molecules with specific physicochemical characteristics . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1247461-65-9

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

N-butan-2-yl-6-propylpyrimidin-4-amine

InChI

InChI=1S/C11H19N3/c1-4-6-10-7-11(13-8-12-10)14-9(3)5-2/h7-9H,4-6H2,1-3H3,(H,12,13,14)

InChI Key

HOONJNDMSYIHDF-UHFFFAOYSA-N

SMILES

CCCC1=CC(=NC=N1)NC(C)CC

Canonical SMILES

CCCC1=CC(=NC=N1)NC(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(butan-2-yl)-6-propylpyrimidin-4-amine, emphasizing substituent variations, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Piperazinyl (6), butyl (N) C₁₃H₂₂N₆ Pharmaceutical intermediates; enhances solubility and receptor binding
N-Butyl-4-methyl-6-phenylpyrimidin-2-amine Phenyl (6), methyl (4), butyl (N) C₁₆H₂₀N₃ Biologically active; crystallographically characterized for stability
6-Methyl-N-(4-methylphenyl)pyrimidin-4-amine 4-Methylphenyl (N), methyl (6) C₁₂H₁₃N₃ High lipophilicity; material science applications
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine Chloro (6), dimethylamine (4) C₆H₇ClN₃ Reactive intermediate; used in agrochemical synthesis
This compound Propyl (6), butan-2-yl (N) C₁₁H₂₀N₃ Hypothesized applications: drug candidates (lipophilic profile)

Key Comparative Insights:

  • Substituent Effects: Propyl vs. Piperazinyl/Phenyl: The propyl group in the target compound likely enhances lipophilicity compared to the polar piperazinyl () or rigid phenyl () groups. This may improve membrane permeability in drug candidates. Butan-2-yl vs.
  • Biological Activity :

    • Piperazinyl-substituted analogs () are prioritized in pharmaceutical research for their solubility and binding affinity, whereas chloro derivatives () are reactive intermediates. The target compound’s propyl/butan-2-yl combination may balance lipophilicity and metabolic stability .
  • Synthesis and Characterization :

    • Microwave-assisted synthesis (used for phenylpyrimidines in ) could optimize the target compound’s yield . Crystallographic data (e.g., –5) suggest that substituent bulkiness influences packing efficiency and stability .

Research Findings and Data

  • Crystallographic Analysis: Substituted pyrimidines like N-butyl-4-methyl-6-phenylpyrimidin-2-amine () exhibit monoclinic crystal systems (space group P2₁/c), with hydrogen bonding stabilizing the structure . Similar methods (SHELXL refinement, ) could elucidate the target compound’s conformation .
  • Applications :

    • Pharmaceuticals : Piperazinyl pyrimidines () are building blocks for kinase inhibitors. The target compound’s lipophilic profile may suit central nervous system (CNS) drug development.
    • Material Science : Methylphenyl derivatives () are used in organic electronics due to π-stacking capabilities .

Preparation Methods

General Synthetic Strategy for Substituted Pyrimidines

The synthesis of pyrimidine derivatives like N-(butan-2-yl)-6-propylpyrimidin-4-amine generally follows a multi-step approach:

  • Construction of the pyrimidine ring with appropriate substituents.
  • Functionalization at the 4-position with an amine group.
  • Introduction of the 6-propyl substituent.
  • N-alkylation or direct amination with butan-2-yl amine.

Recent literature highlights several effective synthetic methodologies for polysubstituted pyrimidines:

These methods provide a foundation for synthesizing 4-aminopyrimidines substituted at the 6-position with alkyl groups such as propyl.

Specific Preparation of 6-Propylpyrimidin-4-amine Derivatives

The 6-propyl substituent is introduced typically via alkylation or by using appropriately substituted precursors:

  • Starting from 2,4-dichloropyrimidines, selective nucleophilic substitution at the 4-position with amines can be performed while retaining the 6-position substituent such as propyl.
  • Alternatively, condensation of malonic acid derivatives with guanidine leads to 2-amino-4,6-dihydroxypyrimidines, which can be transformed into 4,6-dichloropyrimidines, facilitating subsequent substitution.
  • The use of chlorinating agents like POCl₃ or the Vilsmeier–Haack–Arnold reagent enables the conversion of hydroxypyrimidines to dichloropyrimidines, improving yields and simplifying isolation.

The introduction of the butan-2-yl group onto the amino substituent at the 4-position involves:

  • Direct nucleophilic substitution of the 4-chloropyrimidine intermediate with butan-2-ylamine under controlled conditions.
  • Reductive amination strategies where the 4-position is first functionalized with an aldehyde or ketone group, followed by reaction with butan-2-ylamine and reduction.
  • Catalytic amination methods using transition metal catalysts to facilitate C–N bond formation between the pyrimidine ring and the butan-2-ylamine.

Representative Synthetic Route (Hypothetical Example)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrimidine ring formation Condensation of malonic acid diester with guanidine in sodium ethoxide Formation of 2-amino-4,6-dihydroxypyrimidine intermediate
2 Chlorination Treatment with Vilsmeier–Haack–Arnold reagent (POCl₃/DMF) Conversion to 2-amino-4,6-dichloropyrimidine
3 Selective substitution at 6-position Nucleophilic substitution with propyl nucleophile or use of propyl-substituted precursor Introduction of 6-propyl group
4 Amination at 4-position Reaction with butan-2-ylamine under reflux or catalytic conditions Formation of this compound

Research Findings and Optimization

  • The use of the Vilsmeier–Haack–Arnold reagent is critical for efficient chlorination of the hydroxypyrimidine intermediate, yielding dichloropyrimidines in high purity and yield, which facilitates downstream substitution reactions.
  • Base-facilitated oxidative C–N bond formation methods provide environmentally friendly alternatives to traditional nucleophilic substitutions, minimizing harsh reagents and improving selectivity.
  • Catalysts such as ZnCl₂ and copper complexes have been demonstrated to enhance the efficiency of multicomponent pyrimidine syntheses, reducing reaction times and improving yields.
  • The choice of solvent, temperature, and reaction time significantly influences the selectivity and yield of the amination step with butan-2-ylamine, with polar aprotic solvents and moderate heating often preferred.

Comparative Data Table of Key Preparation Steps

Preparation Step Method/Agent Yield (%) Notes
Pyrimidine ring formation Condensation with guanidine/sodium ethoxide 70–85 Reliable for 2-amino-4,6-dihydroxypyrimidines
Chlorination to dichloropyrimidine Vilsmeier–Haack–Arnold reagent (POCl₃/DMF) 75–90 High yield, simplified isolation
6-Propyl substitution Nucleophilic substitution or precursor use 60–80 Requires controlled conditions
Amination with butan-2-ylamine Nucleophilic substitution or catalytic amination 65–85 Solvent and temperature dependent

Q & A

Q. What synthetic strategies are recommended for preparing N-(butan-2-yl)-6-propylpyrimidin-4-amine?

A multi-step approach is typically employed, starting with functionalization of the pyrimidine core. For example:

  • Step 1: Synthesize the pyrimidine backbone via cyclization of thiourea derivatives with β-diketones or via nucleophilic substitution on halogenated pyrimidines.
  • Step 2: Introduce the N-(butan-2-yl) group using alkylation or reductive amination under inert conditions (e.g., NaBH₃CN or Pd-catalyzed coupling).
  • Step 3: Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and characterize intermediates using NMR and mass spectrometry .

Q. How can the structure of This compound be confirmed experimentally?

  • X-ray crystallography : Single-crystal diffraction (100 K, Mo-Kα radiation) with refinement via SHELXL-2018/3 (R-factor < 0.05). Key parameters include bond lengths (C–N: ~1.34 Å, C–C: ~1.48 Å) and dihedral angles between pyrimidine and substituents (e.g., 12–86°) .
  • Spectroscopy : ¹H/¹³C NMR (pyrimidine protons at δ 6.8–8.2 ppm), IR (N–H stretch ~3400 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How should researchers resolve contradictions between solution-phase (NMR) and solid-state (X-ray) structural data?

Discrepancies often arise from dynamic effects (e.g., tautomerism or conformational flexibility in solution). Strategies include:

  • Variable-temperature NMR to detect slow-exchange processes.
  • DFT calculations to compare energy minima of observed conformers.
  • Hydrogen bond analysis : Intramolecular N–H⋯N bonds (as seen in related pyrimidines) stabilize specific conformers in the solid state but may relax in solution .

Q. What methodologies are effective for evaluating the biological activity of This compound?

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase inhibition assays, 96-well plate format).
  • Cellular assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC determination against S. aureus or E. coli).
  • Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases or TRP channels) based on pyrimidine derivative precedents .

Q. How can substituent effects on physicochemical properties be systematically studied?

  • Lipophilicity : Measure logP values (shake-flask method or HPLC-derived retention times).
  • Electronic effects : Compare Hammett σ values of substituents (e.g., electron-withdrawing CF₃ vs. electron-donating OCH₃) via UV-Vis spectroscopy.
  • Thermal stability : TGA/DSC analysis to assess decomposition temperatures (e.g., trifluoromethyl groups enhance stability up to 200°C) .

Key Considerations for Experimental Design

  • Crystallization : Optimize solvent polarity (e.g., DCM/hexane) to grow diffraction-quality crystals.
  • Reaction scale-up : Use flow chemistry for reproducible alkylation steps (residence time ~30 min, 60°C) .
  • Data validation : Cross-validate NMR assignments with HSQC/HMBC experiments and X-ray data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.